
(S)-2-(3-methyl-1-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(3-methyl-1-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a purine base, a common structure in biochemistry, linked to a propanoic acid moiety and a 1,2,4-oxadiazole ring, which is known for its stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-methyl-1-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine, followed by cyclization and functional group modifications.
Introduction of the Oxadiazole Ring: The 1,2,4-oxadiazole ring is often introduced via cyclization reactions involving nitriles and hydrazides under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the purine base with the oxadiazole ring and the propanoic acid moiety, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the purine base, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the oxadiazole ring can lead to amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound’s purine base makes it a potential candidate for studying nucleotide analogs and their interactions with enzymes and receptors.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of antiviral or anticancer agents. The oxadiazole ring is known for its bioactivity, which could be harnessed for therapeutic purposes.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-(3-methyl-1-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid likely involves interactions with specific molecular targets such as enzymes or receptors. The purine base can mimic natural nucleotides, potentially inhibiting enzymes involved in DNA or RNA synthesis. The oxadiazole ring may interact with proteins or other biomolecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, known for their diverse biological activities.
Uniqueness
The uniqueness of (S)-2-(3-methyl-1-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid lies in its combination of a purine base with an oxadiazole ring and a propanoic acid moiety
Propriétés
Formule moléculaire |
C13H14N6O5 |
|---|---|
Poids moléculaire |
334.29 g/mol |
Nom IUPAC |
(2S)-2-[3-methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,6-dioxopurin-7-yl]propanoic acid |
InChI |
InChI=1S/C13H14N6O5/c1-6(12(21)22)19-5-14-10-9(19)11(20)18(13(23)17(10)3)4-8-15-7(2)16-24-8/h5-6H,4H2,1-3H3,(H,21,22)/t6-/m0/s1 |
Clé InChI |
FOOOQTYDWHFWPB-LURJTMIESA-N |
SMILES isomérique |
CC1=NOC(=N1)CN2C(=O)C3=C(N=CN3[C@@H](C)C(=O)O)N(C2=O)C |
SMILES canonique |
CC1=NOC(=N1)CN2C(=O)C3=C(N=CN3C(C)C(=O)O)N(C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


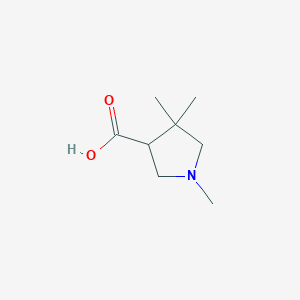
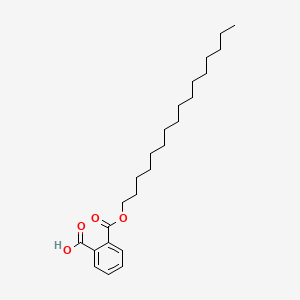
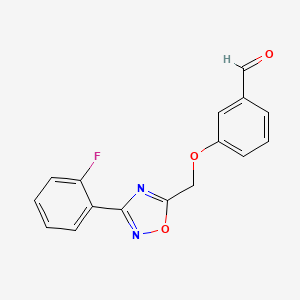
![3-Bromobenzo[d]isoxazol-5-amine](/img/structure/B12958738.png)

![Ethyl 2-(5-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetate](/img/structure/B12958744.png)
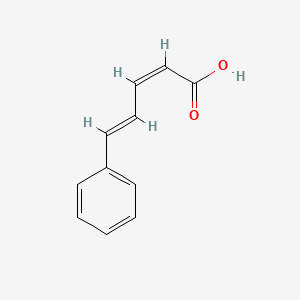
![5-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B12958758.png)
![2-Bromopyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B12958762.png)
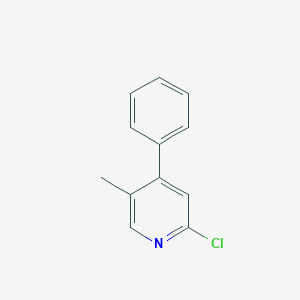

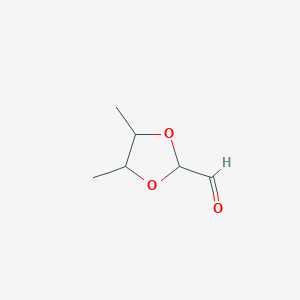
![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide dihydrochloride](/img/structure/B12958789.png)

